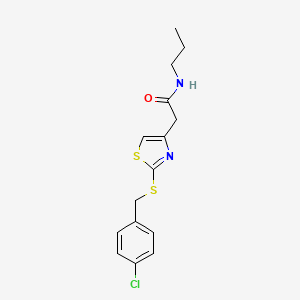

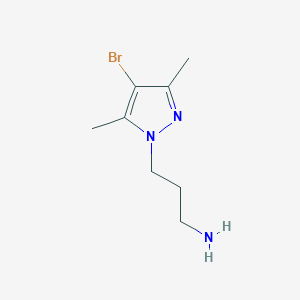

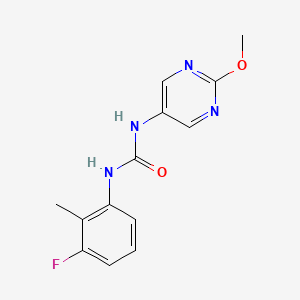

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxidation of Amines and Sulfides

In a study by Baumstark and Chrisope (1981), the oxidation of amines and sulfides using derivatives of pyrazole compounds was explored. They found that tertiary amines and sulfides could be oxidized to amine oxides and sulfoxides in high yield, showcasing the compound's potential as an oxidizing agent in organic synthesis Baumstark & Chrisope, 1981.

Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) demonstrated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including pyrazole derivatives. This modification enhanced the thermal stability and biological activity of the hydrogels, indicating the compound's utility in developing new materials for medical applications Aly & El-Mohdy, 2015.

Generation of Structurally Diverse Libraries

Roman (2013) used a ketonic Mannich base derived from pyrazole for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work illustrates the versatility of pyrazole derivatives in synthesizing a wide range of chemical structures for potential use in drug discovery and other applications Roman, 2013.

Facile Synthesis of Flexible Ligands

Potapov et al. (2007) reported the synthesis of flexible ligands involving pyrazole derivatives. Their work highlights the compound's role in creating ligands for potential applications in coordination chemistry and catalysis Potapov et al., 2007.

Catalytic C-H Arylation of Pyrazoles

Goikhman, Jacques, and Sames (2009) developed a method for the catalytic intermolecular C-H arylation of pyrazoles, a process that allows for the direct attachment of arene rings to pyrazoles. This method opens new avenues for synthesizing complex arylated pyrazoles, which are important in pharmaceuticals and as protein ligands Goikhman, Jacques, & Sames, 2009.

Propiedades

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGOTAWBGADHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCN)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

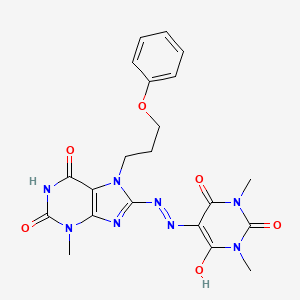

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2727425.png)

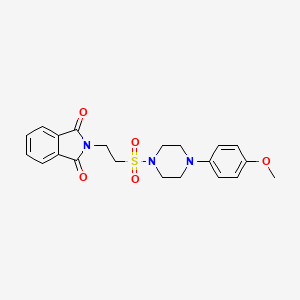

![4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2727426.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2727428.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)

![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)